molecular formula C11H11N3O B13311036 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde

3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde

Cat. No.: B13311036
M. Wt: 201.22 g/mol
InChI Key: GCOIMAMTLWOCMU-UHFFFAOYSA-N
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Description

3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that features a triazole ring attached to a benzaldehyde moiety. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. The unique structure of triazoles allows them to participate in various chemical reactions and exhibit diverse biological activities. Benzaldehyde is an aromatic aldehyde known for its pleasant almond-like odor and is widely used in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde typically involves the reaction of a substituted benzaldehyde with a triazole derivative. One common method is the condensation reaction between 3-(dimethyl-1H-1,2,4-triazol-1-yl)acetaldehyde and benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under mild conditions.

Major Products Formed

    Oxidation: 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzoic acid.

    Reduction: 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H11N3O/c1-8-12-9(2)14(13-8)11-5-3-4-10(6-11)7-15/h3-7H,1-2H3

InChI Key

GCOIMAMTLWOCMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC=CC(=C2)C=O

Origin of Product

United States

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